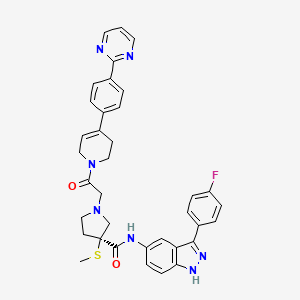
Erk2 IN-1
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Erk2 IN-1 is a compound that acts as an inhibitor of extracellular signal-regulated kinase 2 (ERK2). ERK2 is a protein kinase that plays a crucial role in the mitogen-activated protein kinase (MAPK) signaling pathway, which is involved in various cellular processes such as proliferation, differentiation, and survival . This compound has been studied for its potential therapeutic applications, particularly in cancer treatment, due to its ability to inhibit the activity of ERK2 and thereby disrupt the MAPK signaling pathway .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Erk2 IN-1 typically involves multiple steps, including the formation of key intermediates and the final coupling reaction. One common synthetic route involves the use of pyrrolidine and piperidine derivatives, which are known to occupy both the ATP binding pocket and the allosteric pocket of ERK2 . The reaction conditions often include the use of organic solvents, catalysts, and specific temperature and pressure settings to ensure the desired chemical transformations.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This can include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization .
Analyse Des Réactions Chimiques
Types of Reactions
Erk2 IN-1 undergoes various chemical reactions, including:
Oxidation: Involves the addition of oxygen or the removal of hydrogen.
Reduction: Involves the addition of hydrogen or the removal of oxygen.
Substitution: Involves the replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., amines) for substitution reactions. The reaction conditions can vary depending on the specific transformation, but typically involve controlled temperature, pressure, and pH .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of this compound may result in the formation of oxidized derivatives, while reduction may yield reduced forms of the compound .
Applications De Recherche Scientifique
Erk2 IN-1 has been extensively studied for its applications in scientific research, particularly in the fields of chemistry, biology, medicine, and industry. Some of the key applications include:
Cancer Research: this compound is used to study the role of ERK2 in cancer cell proliferation and survival. .
Signal Transduction Studies: This compound is used to investigate the MAPK signaling pathway and its role in cellular processes such as differentiation, apoptosis, and stress response.
Drug Development: This compound serves as a lead compound for the development of new inhibitors targeting ERK2 and other kinases involved in disease pathways.
Mécanisme D'action
Erk2 IN-1 exerts its effects by binding to the ATP binding pocket and the allosteric pocket of ERK2, thereby inhibiting its kinase activity . This inhibition prevents the phosphorylation of downstream substrates, leading to the disruption of the MAPK signaling pathway. The molecular targets of this compound include various proteins involved in cell proliferation, differentiation, and survival . The inhibition of ERK2 activity by this compound results in the downregulation of key signaling proteins and transcription factors, ultimately affecting cellular processes and disease progression .
Comparaison Avec Des Composés Similaires
Erk2 IN-1 is unique in its ability to occupy both the ATP binding pocket and the allosteric pocket of ERK2, which distinguishes it from other ERK2 inhibitors . Similar compounds include:
SCH772984: Another ERK2 inhibitor that has shown high bioactivity and is used in cancer research.
Compound 27: A dual-mechanism inhibitor that inhibits both the catalytic activity of ERK and its phosphorylation by MEK.
Dual-Mechanism ERK1/2 Inhibitors: These inhibitors block both the phosphorylation and nuclear accumulation of ERK1/2, providing more durable pathway inhibition.
This compound’s unique binding mode and dual-pocket occupancy make it a valuable tool for studying ERK2 function and developing new therapeutic strategies.
Propriétés
Formule moléculaire |
C36H34FN7O2S |
|---|---|
Poids moléculaire |
647.8 g/mol |
Nom IUPAC |
(3S)-N-[3-(4-fluorophenyl)-1H-indazol-5-yl]-3-methylsulfanyl-1-[2-oxo-2-[4-(4-pyrimidin-2-ylphenyl)-3,6-dihydro-2H-pyridin-1-yl]ethyl]pyrrolidine-3-carboxamide |
InChI |
InChI=1S/C36H34FN7O2S/c1-47-36(35(46)40-29-11-12-31-30(21-29)33(42-41-31)26-7-9-28(37)10-8-26)15-20-43(23-36)22-32(45)44-18-13-25(14-19-44)24-3-5-27(6-4-24)34-38-16-2-17-39-34/h2-13,16-17,21H,14-15,18-20,22-23H2,1H3,(H,40,46)(H,41,42)/t36-/m0/s1 |
Clé InChI |
UHRFQLODOGBNCC-BHVANESWSA-N |
SMILES isomérique |
CS[C@]1(CCN(C1)CC(=O)N2CCC(=CC2)C3=CC=C(C=C3)C4=NC=CC=N4)C(=O)NC5=CC6=C(C=C5)NN=C6C7=CC=C(C=C7)F |
SMILES canonique |
CSC1(CCN(C1)CC(=O)N2CCC(=CC2)C3=CC=C(C=C3)C4=NC=CC=N4)C(=O)NC5=CC6=C(C=C5)NN=C6C7=CC=C(C=C7)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Potassium 3-[1-phenyl-3-(pyridin-3-yl)pyrazol-4-yl]prop-2-enoate](/img/structure/B12432181.png)
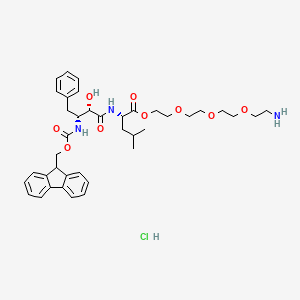
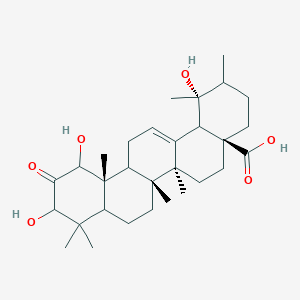
![(3beta)-1,2,6,7-Tetradehydro-3,15,16-trimethoxyerythrinan-8-one; 6H-Indolo[7a,1-a]isoquinoline, erythrinan-8-one deriv.; (+)-Erysotramidine](/img/structure/B12432188.png)
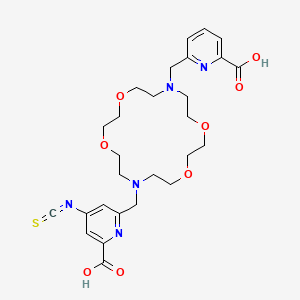
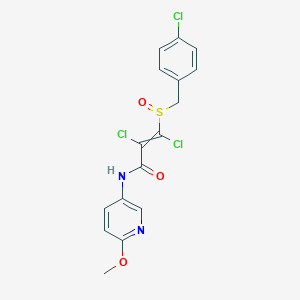
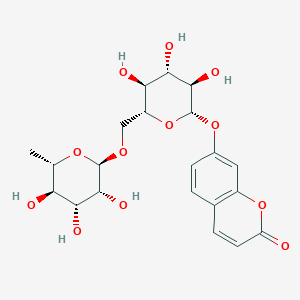
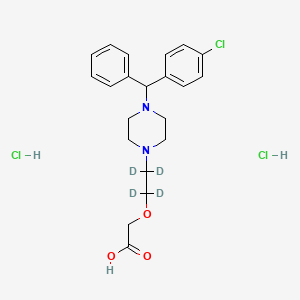

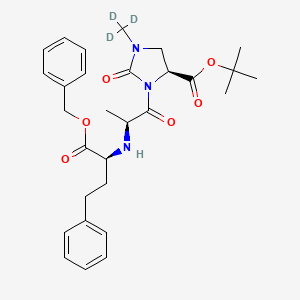
![[(7R,8R)-7-hydroxy-5,6,7,8-tetrahydro-3H-pyrrolizin-1-yl]methyl 2-hydroxy-2-[(1S)-1-hydroxyethyl]-3-methylbutanoate](/img/structure/B12432223.png)
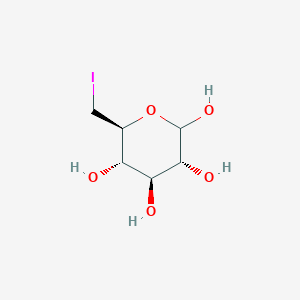
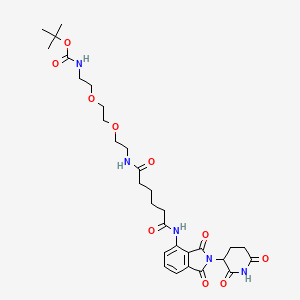
![[(1S,2R,4S,5S,6S,7S,10R,11S,14R,16S)-11-formyl-14-hydroxy-7-methyl-6-(6-oxopyran-3-yl)-3-oxapentacyclo[8.8.0.02,4.02,7.011,16]octadecan-5-yl] acetate](/img/structure/B12432255.png)
